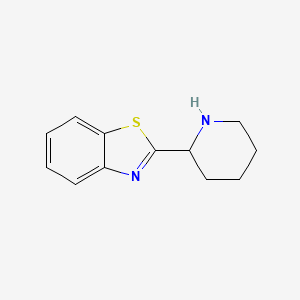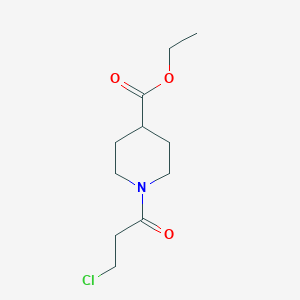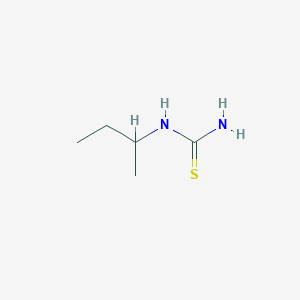![molecular formula C12H15N3OS B1273392 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 403990-81-8](/img/structure/B1273392.png)
4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The triazole core is a versatile scaffold in medicinal chemistry, often modified to enhance biological properties such as anti-inflammatory, antibacterial, antifungal, and antioxidant activities . The specific substitution pattern on the triazole ring can significantly influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of hydrazine with carbon disulfide and various electrophiles to form the triazole-thione core, followed by alkylation to introduce different substituents . For instance, the synthesis of S-substituted triazole derivatives can be achieved by reacting triazole-thiones with alkyl or aryl halides in the presence of a base . The synthesis of the compound would likely follow a similar pathway, with the introduction of the ethyl and (2-methylphenoxy)methyl groups at specific positions on the triazole ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of substituents such as ethyl and (2-methylphenoxy)methyl groups can influence the geometry and electronic distribution within the molecule . Crystallographic analysis and density functional theory (DFT) calculations are commonly used to determine the optimized geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as nucleophiles or electrophiles depending on the reaction conditions . They can form Schiff bases, react with electrophilic reagents, and undergo further functionalization to enhance their biological activity . The thiol group in the compound of interest may also provide additional reactivity, allowing for further derivatization or participation in redox reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole core . Theoretical calculations can predict properties like nonlinear optical behavior, which may exceed that of standard materials like urea . Experimental techniques such as FT-IR, UV-visible, and NMR spectroscopy are used to characterize these compounds and assess their properties .
Wissenschaftliche Forschungsanwendungen
-
Neuroprotection and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity .
- Methods : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Herbicidal Ionic Liquids
- Field : Chemical Papers
- Application : Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
- Methods : The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain. The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .
- Results : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Eigenschaften
IUPAC Name |
4-ethyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWYYPGBQTZOQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392620 |
Source


|
| Record name | 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
403990-81-8 |
Source


|
| Record name | 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)


![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)


![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)